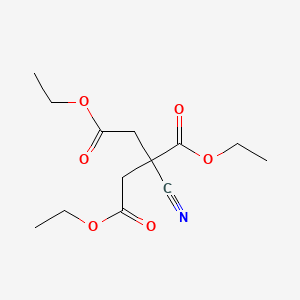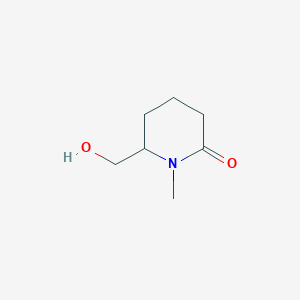
1-Ethyl-1-ethynylcyclopropane
Vue d'ensemble
Description
1-Ethyl-1-ethynylcyclopropane is a chemical compound with the molecular formula C7H10 . It has a molecular weight of 94.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Ethyl-1-ethynylcyclopropane is1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3 . This indicates that the molecule consists of a cyclopropane ring with an ethyl group and an ethynyl group attached to the same carbon atom. Physical And Chemical Properties Analysis
1-Ethyl-1-ethynylcyclopropane is a liquid at room temperature . The compound is stored in a refrigerator . It is shipped at room temperature .Applications De Recherche Scientifique
Application in Fruits and Vegetables
1-Ethyl-1-ethynylcyclopropane and its derivatives, like 1-methylcyclopropene (1-MCP), have been extensively researched for their effects on fruits and vegetables. These compounds are known for inhibiting ethylene perception, which is crucial in regulating ripening and senescence processes in various produce. For instance, the use of 1-MCP has shown significant results in improving the quality and extending the postharvest life of apples and other fruits and vegetables. It is also used as a commercial technology for maintaining product quality (Watkins, 2006).
Ethylene Inhibition in Horticultural Products
1-MCP, a compound closely related to 1-Ethyl-1-ethynylcyclopropane, has shown its effectiveness as an ethylene action inhibitor. This property makes it valuable in maintaining postharvest quality in many fresh horticultural products. Its low effective concentrations and broad application range make it a universal tool for combating postharvest problems in a variety of crops (Blankenship & Dole, 2003).
Study of Structural and Conformational Properties
The structural and conformational properties of related compounds, such as 1-amino-1-ethynylcyclopropane, have been a subject of study. These investigations, which include microwave spectroscopy and quantum chemical calculations, contribute to a deeper understanding of the physical and chemical characteristics of such compounds (Marstokk et al., 1999).
Ethylene Biosynthesis Analysis
Research has also focused on the analysis of ethylene biosynthesis, where compounds like 1-aminocyclopropane-1-carboxylic acid, closely related to 1-Ethyl-1-ethynylcyclopropane, play a central role. Updated methodologies for analyzing metabolites and enzyme activities involved in ethylene biosynthesis have been developed, enhancing the efficiency and accuracy of these processes (Bulens et al., 2011).
Ethylene-Independent Growth Regulation
There is growing evidence suggesting that derivatives of 1-Ethyl-1-ethynylcyclopropane, like 1-aminocyclopropane 1-carboxylic acid (ACC), have roles beyond being precursors to ethylene. These compounds might act as independent growth regulators, influencing various plant developmental processes (Polko & Kieber, 2019).
Safety And Hazards
The compound has several hazard statements associated with it: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
1-ethyl-1-ethynylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYCGHILMVUIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302017 | |
| Record name | Cyclopropane, 1-ethyl-1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-ethynylcyclopropane | |
CAS RN |
2101782-55-0 | |
| Record name | Cyclopropane, 1-ethyl-1-ethynyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101782-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane, 1-ethyl-1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)




![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)

![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)





